5-Iodo-1-propyl-1H-indole
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Overview
Description
5-Iodo-1-propyl-1H-indole: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-propyl-1H-indole typically involves the iodination of 1-propyl-1H-indole. One common method is the electrophilic substitution reaction where iodine is introduced to the indole ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Iodo-1-propyl-1H-indole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the iodine substituent can lead to the formation of 1-propyl-1H-indole.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 1-propyl-1H-indole.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Iodo-1-propyl-1H-indole is used as an intermediate in the synthesis of more complex indole derivatives. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole-based compounds. It helps in understanding the binding interactions with various biological targets .
Medicine: The compound is explored for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. Its derivatives are investigated for their efficacy in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 5-Iodo-1-propyl-1H-indole involves its interaction with specific molecular targets in biological systems. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The iodine substituent can enhance the compound’s binding affinity and selectivity towards certain targets .
Molecular Targets and Pathways:
Receptors: The compound can interact with serotonin receptors, influencing neurotransmission.
Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
1-Propyl-1H-indole: Lacks the iodine substituent, resulting in different chemical and biological properties.
5-Bromo-1-propyl-1H-indole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
5-Chloro-1-propyl-1H-indole: Contains a chlorine atom, which affects its chemical behavior and biological activity.
Uniqueness: 5-Iodo-1-propyl-1H-indole is unique due to the presence of the iodine atom, which imparts distinct electronic and steric effects. This makes it a valuable compound for studying the influence of halogen substituents on the properties of indole derivatives .
Properties
IUPAC Name |
5-iodo-1-propylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13/h3-5,7-8H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLSQZGKCBWTFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=CC(=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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